Welcome to the BenchChem Online Store!
molecular formula C9H11NO3 B8053078 Methyl 2-(6-methoxypyridin-2-yl)acetate

Methyl 2-(6-methoxypyridin-2-yl)acetate

Cat. No. B8053078
M. Wt: 181.19 g/mol
InChI Key: RSAZQXGQPHMNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09029531B2

Procedure details

To the solution of LDA (18.3 mL, 36.5 mmol) in THF (120 mL) cooled to −78° C. was added 2-methoxy-6-methylpyridine (1.5 g, 12.2 mmol) in THF (15 mL) dropwise, and then the mixture was stirred at −78 degree for 2 h. Dimethyl carbonate (1.2 mL, 14.6 mmol) was added quickly and continued to stir at −78° C. for 15 min. The reaction was quenched by H2O at −78° C. The solution was extracted with ethyl acetate, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified with a standard method to give desired compound.
Name
Quantity
18.3 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=1.[C:18](=O)([O:21]C)[O:19][CH3:20]>C1COCC1>[CH3:9][O:10][C:11]1[N:12]=[C:13]([CH2:17][C:18]([O:19][CH3:20])=[O:21])[CH:14]=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
18.3 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=NC(=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at −78 degree for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at −78° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by H2O at −78° C
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with a standard method

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=CC(=N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.